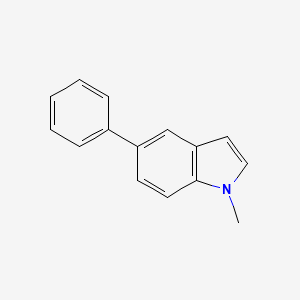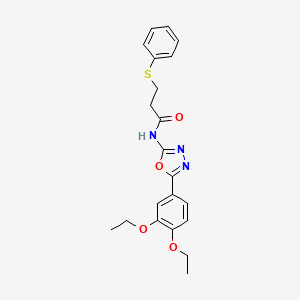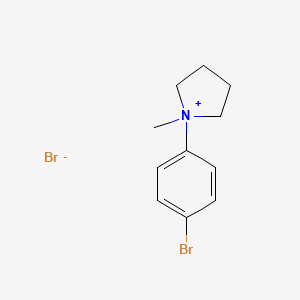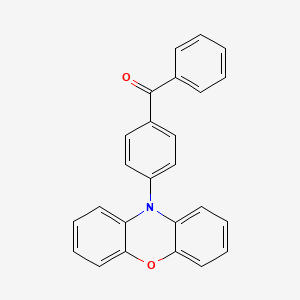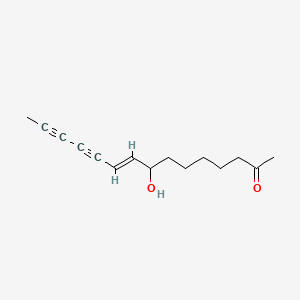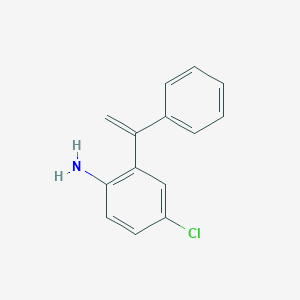
(1E)-N-Cyclopentyl-2-methylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Cyclopentyl-2-methylpropan-1-imine: is an organic compound characterized by its imine functional group and cyclopentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclopentyl-2-methylpropan-1-imine typically involves the condensation of cyclopentylamine with 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine product is isolated by distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-N-Cyclopentyl-2-methylpropan-1-imine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and secondary amines.
Scientific Research Applications
Chemistry: (1E)-N-Cyclopentyl-2-methylpropan-1-imine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-Cyclopentyl-2-methylpropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl group may enhance binding affinity and specificity towards certain receptors.
Comparison with Similar Compounds
- N-Cyclopentyl-2-methylpropan-1-amine
- N-Cyclopentyl-2-methylpropan-1-oxime
- N-Cyclopentyl-2-methylpropan-1-nitrile
Comparison: Compared to its analogs, (1E)-N-Cyclopentyl-2-methylpropan-1-imine exhibits unique reactivity due to the presence of the imine group. This functional group allows for a broader range of chemical transformations and interactions with biological targets. The cyclopentyl substituent also contributes to its distinct physicochemical properties, making it a valuable compound in various applications.
Properties
CAS No. |
89136-85-6 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
CRURNPYDQGIERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
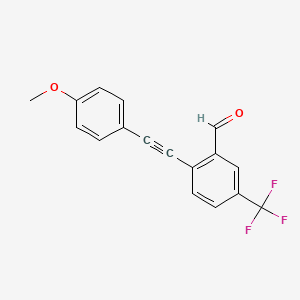
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
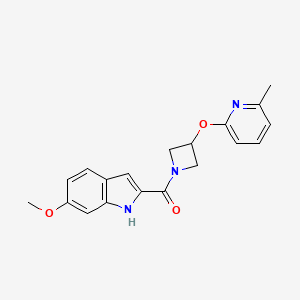
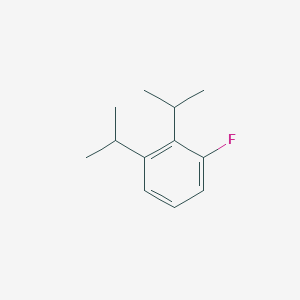
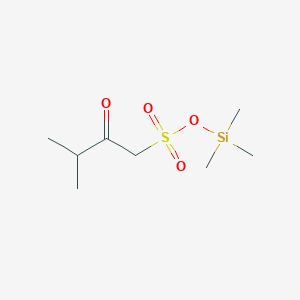
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
